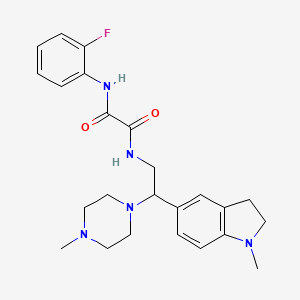

N1-(2-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

N1-(2-Fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a complex structure featuring a 2-fluorophenyl group and a substituted ethyl chain bearing 1-methylindolin-5-yl and 4-methylpiperazin-1-yl moieties. Oxalamides are known for their diverse applications in medicinal chemistry and agrochemicals due to their ability to modulate biological targets through hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name |

N'-(2-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN5O2/c1-28-11-13-30(14-12-28)22(17-7-8-21-18(15-17)9-10-29(21)2)16-26-23(31)24(32)27-20-6-4-3-5-19(20)25/h3-8,15,22H,9-14,16H2,1-2H3,(H,26,31)(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJOITWKFHKOGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Features

The target compound belongs to the oxalamide class, which shares a common N1,N2-substituted oxalamide backbone. A structurally related compound, N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide (Compound 10, referred to hereafter), provides a basis for comparison .

Functional Implications

Substituent Effects: The target compound’s 2-fluorophenyl group likely increases lipophilicity compared to Compound 10’s hydroxy-methoxyphenyl groups, which may improve membrane permeability but reduce aqueous solubility.

Synthetic Efficiency: Compound 10 was synthesized with an 86% yield, indicating a robust reaction pathway . No data is available for the target compound, but its structurally complex ethyl chain may pose synthetic challenges, such as steric hindrance or regioselectivity issues.

Biological Relevance: While Compound 10’s application is unspecified, its imidazolidinone groups are common in antifungal and anti-inflammatory agents. The target compound’s indole and piperazine groups are frequently associated with CNS activity (e.g., serotonin receptor modulation), suggesting divergent therapeutic potentials.

Q & A

Basic Research Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

Synthesis optimization requires precise control of reaction conditions. For analogous oxalamides, key steps include:

- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres (N₂/Ar) to minimize side reactions .

- Temperature control : Maintaining 0–5°C during sensitive steps like amine activation, followed by gradual warming to room temperature .

- Catalytic additives : Employing DMAP (4-dimethylaminopyridine) to enhance reaction efficiency in amide bond formation .

- Purification : Gradient column chromatography (e.g., hexane/ethyl acetate to dichloromethane/methanol) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic Research Question: What analytical methods are most reliable for characterizing this compound’s structure?

Answer:

Structural validation combines:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm; piperazinyl CH₂ at δ 2.4–3.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ ~453.56 g/mol for analogs) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and stability .

Advanced Research Question: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact target binding and selectivity?

Answer:

Comparative studies on analogs suggest:

- Fluorine substitution : Enhances metabolic stability and bioavailability due to reduced CYP450 metabolism. The 2-fluorophenyl group may improve π-stacking with aromatic residues in enzyme active sites .

- Chlorophenyl analogs : Exhibit stronger binding to kinase targets (e.g., EGFR) but lower solubility, requiring formulation adjustments .

- Piperazine vs. morpholine : Piperazine derivatives show higher solubility in acidic buffers (pH 4–6), while morpholine analogs exhibit superior blood-brain barrier penetration .

Advanced Research Question: What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?

Answer:

Address discrepancies via:

- Dose-response profiling : Testing across a wide concentration range (nM–μM) to identify off-target effects at higher doses .

- Pathway-specific assays : Use CRISPR-edited cell lines to isolate mechanisms (e.g., mTOR inhibition vs. HDAC modulation) .

- Proteomic profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map protein interaction networks and validate primary targets .

Advanced Research Question: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Approach:

- Molecular docking : Use AutoDock Vina to predict binding poses with targets like PI3Kγ or serotonin receptors. Focus on optimizing hydrogen bonds with Asp964 (PI3Kγ) or hydrophobic interactions with Trp358 (5-HT₆) .

- ADMET prediction : SwissADME to prioritize derivatives with LogP < 3.5, topological polar surface area (TPSA) 60–90 Ų, and minimal CYP2D6 inhibition .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes and identify residues critical for binding .

Basic Research Question: What are the solubility and stability challenges for this compound under physiological conditions?

Answer:

- Solubility : Limited aqueous solubility (≤10 μM in PBS) due to hydrophobic indoline and fluorophenyl groups. Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations .

- Stability : Degrades at pH > 8 (hydrolysis of oxalamide bond) or temperatures >40°C. Store lyophilized at -20°C in amber vials under nitrogen .

Advanced Research Question: How can researchers validate in vitro findings in preclinical models while addressing species-specific metabolic differences?

Answer:

- Metabolite profiling : LC-MS/MS to compare hepatic microsomal metabolism in human vs. rodent models. Adjust dosing regimens if CYP3A4-mediated clearance dominates .

- Xenograft models : Use immunodeficient mice with patient-derived xenografts (PDX) to evaluate tumor suppression while monitoring plasma levels via microsampling .

- Toxicokinetics : Measure Cₘₐₓ and AUC in Sprague-Dawley rats, correlating with histopathology to identify organ-specific toxicity .

Advanced Research Question: What strategies mitigate polypharmacology risks while maintaining therapeutic efficacy?

Answer:

- Selective functionalization : Introduce methyl groups at C3 of the indoline moiety to reduce off-target binding to adrenergic receptors .

- Prodrug design : Mask the piperazine nitrogen with acetyl groups to limit CNS penetration and reduce serotonin receptor activity .

- Kinome-wide screening : Eurofins KinaseProfiler™ to rank inhibition across 400+ kinases, enabling rational elimination of promiscuous analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.